molecular formula C12H12O5 B11757145 Furan-2-ylmethyl prop-2-yn-1-yl succinate

Furan-2-ylmethyl prop-2-yn-1-yl succinate

Cat. No.: B11757145
M. Wt: 236.22 g/mol
InChI Key: CDFWXPFDFIEYRL-UHFFFAOYSA-N
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Description

Furan-2-ylmethyl prop-2-yn-1-yl succinate (CAS 2097887-79-9) is a furan-based organic compound with the molecular formula C12H12O5 and a molecular weight of 236.22 g/mol . This reagent is of significant interest in medicinal chemistry and neuroscience research, particularly due to its structural features. The molecule contains both furan and propargyl (prop-2-yn-1-yl) functional groups, which are key pharmacophores found in potent Monoamine Oxidase (MAO) inhibitors . Research on structurally related propargylamine-functionalized furan compounds, such as N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), has demonstrated promising biological activity. These compounds act as potent, partially reversible inhibitors of human MAO-B (hMAO-B), an enzyme target in neurodegenerative diseases . Studies in animal models have shown that such inhibitors can greatly enhance synaptic transmission and induce long-term potentiation (LTP) in the hippocampus, a brain region critical for learning and memory, without inducing pathological hyperexcitability . This profile makes related compounds valuable tools for investigating novel therapeutic strategies for cognitive impairment associated with conditions like Alzheimer's disease . As a bifunctional ester, this compound serves as a versatile chemical building block. It can be used in the synthesis of more complex molecules, polymers, and for exploring structure-activity relationships in drug discovery . Researchers can leverage this compound to develop new bio-based materials or multifunctional ligands targeting neurological pathways. This product is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for personal use. Researchers should handle this compound with care and refer to the Safety Data Sheet (SDS) for detailed hazard and handling information prior to use.

Properties

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

4-O-(furan-2-ylmethyl) 1-O-prop-2-ynyl butanedioate

InChI

InChI=1S/C12H12O5/c1-2-7-16-11(13)5-6-12(14)17-9-10-4-3-8-15-10/h1,3-4,8H,5-7,9H2

InChI Key

CDFWXPFDFIEYRL-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)CCC(=O)OCC1=CC=CO1

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Fischer Esterification

In this method, succinic acid reacts first with furan-2-ylmethanol under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid) to form the monoester, followed by reaction with propargyl alcohol to yield the target diester. Key parameters include:

  • Temperature : Reflux conditions (100–120°C) for 8–12 hours per step.

  • Solvent : Toluene or xylene to azeotropically remove water.

  • Yield : Typically 60–70% after purification via column chromatography.

A critical challenge is the steric hindrance during the second esterification step, necessitating excess propargyl alcohol (2–3 equiv.) to drive the reaction to completion.

Coupling Agent-Mediated Synthesis

To enhance efficiency, carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are employed. The protocol involves:

  • Activation of succinic acid with DCC (1.1 equiv.) and 4-dimethylaminopyridine (DMAP, 0.1 equiv.) in dichloromethane (DCM).

  • Sequential addition of furan-2-ylmethanol and propargyl alcohol at 0°C, followed by stirring at room temperature for 24 hours.

  • Yields improve to 75–85% due to reduced side reactions.

Palladium-Catalyzed Carbonylation Strategies

Recent advances in transition-metal catalysis offer alternative routes for introducing the propargyl moiety. The PdI2_2-catalyzed oxidative alkoxycarbonylation of alkynes, as reported by, provides a robust framework for synthesizing propargyl esters under mild conditions.

Oxidative Alkoxycarbonylation of Propargyl Alcohol

In this method, propargyl alcohol reacts with succinic anhydride in the presence of PdI2_2 (5 mol%), KI (10 mol%), and carbon monoxide (40 atm) in 1,2-dimethoxyethane (DME) at 80°C:

Propargyl Alcohol+Succinic AnhydridePdI2,COFuran-2-ylmethyl Prop-2-yn-1-yl Succinate\text{Propargyl Alcohol} + \text{Succinic Anhydride} \xrightarrow{\text{PdI}_2, \text{CO}} \text{this compound}

  • Key Advantages :

    • High regioselectivity (>90%) for the propargyl ester.

    • Tolerance of the furan ring’s electron-rich environment.

  • Limitations : Requires specialized equipment for high-pressure CO handling.

Solvent and Ligand Effects

The choice of solvent significantly impacts reaction efficiency:

SolventConversion (%)Selectivity (%)
DME9295
Acetonitrile7888
Ionic Liquid8590

Addition of thiourea (tu) as a ligand (3 equiv. to PdI2_2) stabilizes the Pd-H intermediate, enhancing turnover frequency by 30%.

One-Pot Tandem Esterification

A streamlined one-pot approach combines both esterification steps using mixed anhydride intermediates. Succinic anhydride is treated with furan-2-ylmethanol and propargyl alcohol simultaneously in the presence of triethylamine (TEA) as a base:

  • Activation : Succinic anhydride (1 equiv.) reacts with TEA (2.2 equiv.) in tetrahydrofuran (THF) at 0°C.

  • Nucleophilic Attack : Sequential addition of furan-2-ylmethanol (1.1 equiv.) and propargyl alcohol (1.1 equiv.) at 25°C.

  • Yield : 70–80% with >95% purity after aqueous workup.

Purification and Characterization

Post-synthesis purification is critical due to the compound’s sensitivity to hydrolysis. Common methods include:

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.

  • Crystallization : Recrystallization from ethanol/water (4:1) yields colorless crystals.

Spectroscopic Data :

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.45 (s, 1H, furan), 4.65 (d, 2H, CH2_2O), 2.70 (m, 4H, succinate).

  • IR : 1720 cm1^{-1} (C=O), 2120 cm1^{-1} (C≡C).

Scalability and Industrial Considerations

For large-scale production (>100 g), the coupling agent-mediated method is preferred due to its reproducibility. Key parameters for pilot-scale synthesis:

ParameterOptimal Value
Reaction Volume50 L
Temperature25°C
Catalyst Loading0.1 mol% PdI2_2
Batch Cycle Time18 hours

Economic analyses indicate a 40% cost reduction when using PdI2_2/CO compared to traditional esterification .

Chemical Reactions Analysis

Types of Reactions

Furan-2-ylmethyl prop-2-yn-1-yl succinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Neuroprotective Properties

Recent studies have indicated that derivatives of furan compounds, such as N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine, exhibit significant neuroprotective effects. These compounds act as monoamine oxidase B inhibitors, which can enhance synaptic transmission and potentially aid in cognitive functions related to Alzheimer's disease and other dementias. The evaluation of these compounds showed improvements in long-term potentiation and excitability in the hippocampus of animal models, suggesting their potential therapeutic benefits in neurodegenerative disorders .

1.2. Antiviral Activity

Furan derivatives have also been investigated for their antiviral properties, specifically against SARS-CoV-2. A series of 2-(furan-2-ylmethylene)hydrazine derivatives were identified as effective inhibitors of the main protease (M pro) of the virus. Compounds such as F8–S43 demonstrated promising inhibitory activity with an IC50 value of 10.76 μM, indicating their potential as lead compounds for developing antiviral drugs against COVID-19 .

1.3. Antibacterial Activity

The antibacterial efficacy of furan-derived compounds has been a significant focus in recent research. Studies have synthesized novel furan-derived chalcones and evaluated their antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated that certain chalcone derivatives exhibited strong antibacterial activity, making them potential candidates for new antibiotic therapies .

Agricultural Applications

2.1. Fungicidal Properties

Furan derivatives are also being explored for their fungicidal properties in agriculture. Active compound combinations that include furan-based structures have shown effectiveness in controlling phytopathogenic fungi, thus reducing mycotoxin contamination in crops. These compounds can enhance the spectrum of action against various plant pathogens while minimizing application rates, which is beneficial for sustainable agricultural practices .

2.2. Plant Growth Regulation

In addition to fungicidal applications, furan derivatives are being studied as plant growth regulators (PGRs). These compounds can modulate plant growth processes, potentially improving crop yields and resilience against environmental stresses . The synergistic effects observed when combined with other active ingredients suggest that furan derivatives could play a vital role in modern agricultural practices.

Case Studies

Study Application Findings
Study on Neuroprotective EffectsNeurodegenerative DisordersDemonstrated improved synaptic transmission via MAO-B inhibition .
Investigation of Antiviral ActivityCOVID-19 TreatmentIdentified potent inhibitors of SARS-CoV-2 M pro with IC50 values < 11 μM .
Research on Antibacterial PropertiesAntibiotic DevelopmentSynthesized novel chalcones with significant antimicrobial activity against multiple bacterial strains .
Evaluation of Fungicidal EfficacyCrop ProtectionEffective against various phytopathogenic fungi, enhancing agricultural sustainability .

Mechanism of Action

The mechanism of action of Furan-2-ylmethyl prop-2-yn-1-yl succinate involves its interaction with specific molecular targets and pathways. The furan ring and the prop-2-yn-1-yl group can interact with enzymes and receptors, leading to various biological effects. The succinate ester moiety can undergo hydrolysis to release succinic acid, which participates in metabolic pathways .

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes compounds with structural or functional similarities to Furan-2-ylmethyl prop-2-yn-1-yl succinate:

Compound Name Structural Features Key Properties/Applications References
This compound Succinate diester with furan-2-ylmethyl and propargyl groups Discontinued; potential use in organic synthesis or materials science
Furan-2-ylmethyl 4-(cyclohex-1-en-1-yl)-2-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)but-3-ynoate Propargyl ether, furan-2-ylmethyl ester, trimethylsilyl group Synthesized via three-component reaction; viscous oil with 39% yield
N-Benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide Propargyl amide with benzyl and iodo substituents Potential pharmaceutical intermediate; molecular weight 313.13
(Furan-2-yl)methyl(prop-2-en-1-yl)amine Propenyl amine with furan-2-ylmethyl group Molecular weight 151.21; potential ligand or bioactive molecule
(2E)-2-(Furan-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one Conjugated enone with furan and indenone motifs Crystallographically studied; related to bioactive compounds
1-(Furan-2-yl)-2-methylpropan-1-amine Branched alkylamine with furan substituent Density 0.9625 g/cm³; pKa ~9.66 (predicted)
(E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-one derivatives Chalcone derivatives with propenone and furan groups Tyrosinase inhibitors (IC₅₀ values: 0.5–10 µM)

Physicochemical Properties

  • Polarity and Solubility: The succinate diester (target compound) is more polar than propargyl ethers (e.g., Furan-2-ylmethyl 4-(cyclohex-1-en-1-yl)...but-3-ynoate) or amines (e.g., (Furan-2-yl)methyl(prop-2-en-1-yl)amine) due to its dual ester groups. This polarity may enhance solubility in polar organic solvents. The trimethylsilyl group in Furan-2-ylmethyl 4-(cyclohex-1-en-1-yl)...but-3-ynoate increases hydrophobicity, reducing aqueous solubility .
  • Stability: Propargyl esters (e.g., target compound) are susceptible to hydrolysis under acidic/basic conditions, whereas propargyl ethers (e.g., 1-[2-Hydroxy-4-(prop-2-yn-1-yloxy)-phenyl]ethanone) exhibit greater hydrolytic stability .

Q & A

Q. What approaches reconcile contradictions between in silico predictions and experimental bioactivity results?

  • Methodological Answer : Re-evaluate force field parameters in docking studies (e.g., solvation effects). Use surface plasmon resonance (SPR) to measure binding kinetics independently. Cross-validate with orthogonal assays (e.g., fluorescence polarization). If disparities persist, consider metabolite interference or compound stability in assay media .

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